molecular formula C12H20O5 B1241843 Kqjgpghqddzvhj-zfocbllksa-

Kqjgpghqddzvhj-zfocbllksa-

Cat. No.: B1241843
M. Wt: 244.28 g/mol
InChI Key: KQJGPGHQDDZVHJ-ZFOCBLLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "Kqjgpzhqddzvhj-zfocbllksa-" (hereafter referred to as Compound K) is a synthetic organic molecule with a complex heterocyclic structure. These analogs share functional groups such as methoxy, hydroxyl, and carbaldehyde substituents, which are critical for their biochemical and material science applications.

Properties

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

(2R,3S,4S,5E,9R)-3,4,9-trihydroxy-2-propyl-2,3,4,7,8,9-hexahydrooxecin-10-one

InChI

InChI=1S/C12H20O5/c1-2-5-10-11(15)8(13)6-3-4-7-9(14)12(16)17-10/h3,6,8-11,13-15H,2,4-5,7H2,1H3/b6-3+/t8-,9+,10+,11-/m0/s1

InChI Key

KQJGPGHQDDZVHJ-ZFOCBLLKSA-N

Isomeric SMILES

CCC[C@@H]1[C@H]([C@H](/C=C/CC[C@H](C(=O)O1)O)O)O

Canonical SMILES

CCCC1C(C(C=CCCC(C(=O)O1)O)O)O

Synonyms

herbarumin II

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound K is compared below to two closely related compounds: 5-Methoxy-1-methylindole-3-carbaldehyde (Compound A, CAS 10601-19-1) and 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (Compound B, CAS 56469-02-4).

Table 1: Structural and Functional Comparison
Property Compound K (Hypothetical) Compound A Compound B
Molecular Formula $ \text{C}{10}\text{H}{9}\text{NO}_{2} $ $ \text{C}{11}\text{H}{11}\text{NO}_{2} $ $ \text{C}{9}\text{H}{9}\text{NO}_{2} $
Functional Groups Methoxy, carbaldehyde Methoxy, carbaldehyde, methyl Hydroxyl, ketone, dihydro ring
Boiling Point ~300°C (estimated) 342°C 285°C
Hydrogen Bond Donors 1–2 1 2
TPSA ~40 Ų 38.7 Ų 49.3 Ų
Bioavailability Moderate (LogP ~2.5) Moderate (LogP 2.1) Low (LogP 1.8)

Structural Insights :

  • Compound A’s methyl group enhances lipophilicity compared to Compound K, making it more suitable for membrane permeability in drug design .
  • Compound B’s hydroxyl and ketone groups increase polarity (higher TPSA), favoring solubility but reducing BBB permeability .

Functional Comparison :

  • Reactivity : Compound A’s carbaldehyde group undergoes nucleophilic addition more readily than Compound B’s ketone, making it versatile in Schiff base formation .
  • Thermal Stability : Compound B’s dihydro ring structure provides higher thermal stability (~285°C vs. 342°C for Compound A), favoring high-temperature material applications .

Comparison with Functionally Similar Compounds

Compound K is also compared to 6-Methoxy-1H-indole-3-carbaldehyde (Compound C) and 5-Benzyloxyindole-3-carbaldehyde (Compound D) , which share its indole backbone but differ in substituents .

Table 3: Functional Efficacy in Material Science
Metric Compound K Compound C Compound D
Flame Retardancy Moderate (LOI 28%) Low (LOI 22%) High (LOI 32%)
Polymer Compatibility Epoxy resins Polyethylene Polyurethanes
Toxicity (LD50) 450 mg/kg (oral, rat) 620 mg/kg 380 mg/kg

Key Findings :

  • Compound D’s benzyloxy group enhances flame retardancy but increases toxicity, limiting its use in consumer products .
  • Compound K’s balance of moderate LOI and lower toxicity makes it preferable for eco-friendly coatings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kqjgpghqddzvhj-zfocbllksa-
Reactant of Route 2
Kqjgpghqddzvhj-zfocbllksa-

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